2,6-Pyridinediamine, 4-phenyl-
Description
Significance of Pyridine-Based Diamines in Organic Synthesis and Advanced Materials Science
Pyridine-based compounds are foundational in numerous areas of science and industry. numberanalytics.com The pyridine (B92270) ring is a structural motif found in many important molecules, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov The nitrogen atom within the aromatic ring gives pyridine and its derivatives distinct properties, such as basicity and the ability to engage in a wide range of chemical reactions, making them versatile building blocks in organic synthesis. numberanalytics.comnih.gov
In the realm of materials science, pyridine-containing monomers are highly valued. Their incorporation into polymers can significantly enhance material properties. For instance, the polarity introduced by the nitrogen atom can improve the solubility of otherwise intractable polymers in common organic solvents. researchgate.net Furthermore, the rigidity and aromaticity of the pyridine ring contribute to the high thermal stability of resulting polymers. researchgate.netsolubilityofthings.com Diamino-functionalized pyridines are particularly useful as they can serve as monomers for the synthesis of advanced polymers like polyimides, which are known for their excellent thermal and mechanical properties. researchgate.netresearchgate.net These characteristics make pyridine-based diamines crucial components in the development of high-performance materials for electronics and aerospace applications. researchgate.net
Overview of Prior Research on 2,6-Pyridinediamine Derivatives
Research into derivatives of 2,6-pyridinediamine has uncovered a wide array of potential applications, demonstrating the versatility of this chemical scaffold. Studies have explored how modifications to the core 2,6-pyridinediamine structure can lead to materials and molecules with specific, tailored functions.
A significant area of investigation has been the use of 2,6-pyridinediamine derivatives as monomers for polymerization. For example, novel aromatic polyimides have been successfully synthesized from diamine monomers that feature a 2,6-bis(aminophenoxy)pyridine structure. researchgate.net These polymers exhibit high thermal stability, with 10% weight loss occurring at temperatures above 430°C, and possess excellent mechanical strength. researchgate.net Another study focused on creating new polyimides from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine, a structurally related diamine. researchgate.net The resulting polymers were found to be readily soluble in organic solvents and possessed low dielectric constants, making them promising for microelectronics applications. researchgate.net
Beyond polymer science, derivatives of 2,6-pyridinediamine have been investigated for their chemical reactivity and potential biological activity. Schiff base complexes, formed by the reaction of 2,6-diaminopyridine (B39239) with aldehydes like o-vanillin, have been synthesized and studied for their catalytic performance, particularly as bleach catalysts. researchgate.netdergipark.org.tr Other research has pointed to the potential antimicrobial and anti-inflammatory properties of certain nitro-substituted derivatives of 2,6-pyridinediamine. The synthesis of azo derivatives, such as 3-(phenylazo)-2,6-pyridinediamine, highlights its utility in dye chemistry. cymitquimica.com
Table 2: Summary of Research on 2,6-Pyridinediamine Derivatives
| Derivative Type | Research Focus | Key Findings |
|---|---|---|
| Polyimide Monomers | Synthesis of high-performance polyimides | Resulting polymers show high thermal stability, good solubility, and desirable mechanical/electrical properties. researchgate.netresearchgate.net |
| Schiff Base Complexes | Catalytic applications | Effective as bleach catalysts in homogeneous conditions. researchgate.netdergipark.org.tr |
| Nitro-substituted Derivatives | Biological activity screening | Exhibit potential antimicrobial and anti-inflammatory effects. |
| Azo Derivatives | Dye chemistry | Utilized as colored compounds and precursors in organic synthesis. cymitquimica.com |
Research Objectives and Scope for 2,6-Pyridinediamine, 4-phenyl-
Based on the established significance of pyridine-based diamines and the diverse applications of 2,6-pyridinediamine derivatives, the research objectives for 2,6-Pyridinediamine, 4-phenyl- are centered on a comprehensive characterization of its chemical behavior and an exploration of its utility as a molecular building block.
The primary research objectives include:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce high-purity 2,6-Pyridinediamine, 4-phenyl-. Common methods to be explored include the amination of 4-phenylpyridine (B135609) or the reduction of corresponding nitro precursors. evitachem.com
Chemical Reactivity Profiling: Investigating the reactivity of the amino groups in reactions such as nucleophilic substitutions and condensations to create a library of new derivatives. evitachem.com
Polymer Synthesis: Utilizing 2,6-Pyridinediamine, 4-phenyl- as a monomer in polycondensation reactions to synthesize novel polymers, such as polyimides or polyamides. The research would focus on characterizing the thermal, mechanical, and solubility properties of these new materials.
Medicinal Chemistry Scaffolding: Exploring the compound as a foundational structure for the synthesis of new molecules with potential biological activity, leveraging the known bioactivity of other pyridine derivatives. evitachem.com
The scope of this research is confined to the chemical synthesis, characterization, and application of 2,6-Pyridinediamine, 4-phenyl- in materials science and as a synthetic intermediate. It encompasses the detailed study of its molecular structure, its participation in various chemical reactions, and its role as a precursor for polymers and other complex organic compounds. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-phenylpyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) |
InChI Key |
YXRHGEAYYDCLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)N)N |
Origin of Product |
United States |
Chemical Transformation and Derivatization Strategies for 2,6 Pyridinediamine, 4 Phenyl
Reactivity of Amine Functionalities in 2,6-Pyridinediamine, 4-phenyl-
The two primary amine groups at the 2 and 6 positions of the pyridine (B92270) ring are the primary sites of nucleophilic reactivity. These functionalities readily participate in a variety of reactions, including acylation and alkylation, allowing for the synthesis of a wide array of derivatives. solubilityofthings.com
Acylation: The amine groups can be acylated using acyl halides or carboxylic acids with activating agents like 1,3-dicyclohexylcarbodiimide (DCC). nih.gov Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. nih.gov For instance, the reaction with rhodamine B acid chloride yields a mono-acylated product. nih.govacs.org The acylation of 2,6-diaminopyridine (B39239) derivatives has been shown to influence their hydrogen-bonding capabilities and conformational preferences. acs.orgnih.govtue.nl Studies have shown that acylation of 2,6-diaminopyridine can lead to an increase in the association constant in complexes with other molecules. acs.orgnih.govtue.nl
Alkylation: The amine functionalities can also undergo N-alkylation. However, direct alkylation of aromatic diamines can be challenging due to the potential for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. pnu.ac.ir To overcome this, specific methods have been developed for selective N-alkylation. One such method involves the use of sodium azide (B81097) and triethyl orthoformate for N-methylation. pnu.ac.ir Another efficient protocol for N,N'-di-alkylation of aromatic diamines, including 2,6-diaminopyridine derivatives, utilizes an in situ-generated nickel-N-heterocyclic carbene (Ni-NHC) complex with alcohols as the alkylating agents. nih.gov This "borrowing hydrogen" approach allows for the synthesis of both symmetrical and unsymmetrical N,N'-di-alkylated products. nih.gov
Table 1: Reactivity of Amine Functionalities in 2,6-Pyridinediamine, 4-phenyl-
| Reaction Type | Reagents | Products | Key Findings |
| Acylation | Acyl halides, Carboxylic acids (with DCC) | Mono- or di-acylated derivatives | Can increase association constants in molecular complexes. acs.orgnih.govtue.nl |
| N-methylation | Sodium azide, Triethyl orthoformate | N-methylated derivatives | Provides a selective method for secondary amine formation. pnu.ac.ir |
| N,N'-di-alkylation | Alcohols, Ni-NHC complex | Symmetrical or unsymmetrical N,N'-di-alkylated derivatives | "Borrowing hydrogen" methodology offers an efficient route. nih.gov |
| Reaction with Rhodamine B acid chloride | Rhodamine B acid chloride, Et3N | Mono-acylated rhodamine derivative | Demonstrates selective mono-functionalization. nih.govacs.org |
Pyridine Nitrogen Reactivity and Functionalization Pathways
The nitrogen atom within the pyridine ring is electron-withdrawing and possesses a lone pair of electrons, making it susceptible to reactions with electrophiles, particularly N-oxidation and alkylation. vulcanchem.com
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide derivative. This transformation is typically achieved using oxidizing agents such as peracetic acid or hydrogen peroxide. researchgate.net In the case of substituted 2,6-diaminopyridines, protection of the primary amine groups may be necessary to ensure selective oxidation of the pyridine nitrogen. ijpsr.com For example, acetylation of the amino groups can be performed prior to N-oxidation, followed by hydrolysis to yield the desired N-oxide. ijpsr.com
N-Alkylation: Alkylation of the pyridine nitrogen can also occur, leading to the formation of pyridinium (B92312) salts. However, in the case of 2,6-diaminopyridine derivatives, the reactivity of the exocyclic amine groups often dominates. acs.orgresearchgate.net Selective N-alkylation of the pyridine ring can be challenging and may require specific strategies, such as blocking the amine functionalities or employing specialized reagents and reaction conditions. chemistryviews.org For instance, the reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like MeLi can lead to N-methylation of the pyridine ring. acs.orgresearchgate.net
Table 2: Reactivity of the Pyridine Nitrogen in 2,6-Pyridinediamine, 4-phenyl-
| Reaction Type | Reagents | Products | Key Findings |
| N-Oxidation | Peracetic acid, Hydrogen peroxide | Pyridine-N-oxide derivatives | Protection of amine groups may be required for selectivity. ijpsr.com |
| N-Alkylation | Alkylating agents (e.g., MeLi with specific substrates) | Pyridinium salts | Generally less favored than amine alkylation; requires specific strategies. acs.orgresearchgate.netchemistryviews.org |
Formation of Schiff Bases from 2,6-Pyridinediamine, 4-phenyl-
The primary amine groups of 2,6-pyridinediamine, 4-phenyl- readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. evitachem.comgsconlinepress.com This reaction typically occurs under acid or base catalysis, or with the application of heat, and involves the formation of a carbon-nitrogen double bond (azomethine group). gsconlinepress.comnih.gov
The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the 2,6-diaminopyridine core, thereby modifying its electronic and steric properties. rdd.edu.iq Both mono- and bis-Schiff bases can be synthesized depending on the stoichiometry of the carbonyl compound used. rdd.edu.iq A variety of aromatic and heterocyclic aldehydes have been successfully employed in the synthesis of Schiff bases derived from 2,6-diaminopyridine and its derivatives. mdpi.com These reactions are often straightforward and can be carried out in solvents like ethanol (B145695) or under microwave irradiation. rdd.edu.iq
Table 3: Formation of Schiff Bases from 2,6-Pyridinediamine, 4-phenyl-
| Carbonyl Compound | Reaction Conditions | Product Type | Significance |
| Aromatic Aldehydes | Acid/base catalysis, heat, or microwave irradiation | Bis-Schiff bases | Introduces diverse aromatic substituents. rdd.edu.iq |
| Heterocyclic Aldehydes | Acid/base catalysis, heat | Bis-Schiff bases | Allows for the incorporation of various heterocyclic moieties. mdpi.com |
| Ketones | Acid/base catalysis, heat | Bis-Schiff bases | Expands the structural diversity of the resulting imines. rdd.edu.iq |
Other Selective Derivatization Pathways for Analytical and Synthetic Applications
Beyond the primary reactivity of the amine and pyridine nitrogen functionalities, other selective derivatization pathways exist for 2,6-pyridinediamine, 4-phenyl-, enabling its use in a broader range of applications.
Diazotization-Coupling Reactions: One of the amine groups can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is generally unstable and is immediately used in a subsequent coupling reaction with an activated aromatic compound, such as a phenol (B47542) or another amine, to form an azo dye. For example, the diazotization of 2,6-diaminopyridine followed by coupling with phenol or 2-aminothiazole (B372263) has been reported. nih.govku.ac.th This reaction provides a route to highly colored compounds with potential applications as dyes and indicators.
Halogenation: While not extensively detailed for the 4-phenyl derivative specifically, halogenation of the pyridine ring is a possible transformation. The positions of halogenation would be influenced by the directing effects of the amino and phenyl groups.
Metal Complexation: The nitrogen atoms of both the pyridine ring and the amino groups can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. evitachem.com It can coordinate with various metal ions to form stable metal complexes. evitachem.com Research on related 2,6-diaminopyridine derivatives has shown their ability to form complexes with metals like chromium, molybdenum, and tungsten, where coordination occurs through the amine groups. researchgate.net
Table 4: Other Derivatization Pathways
| Reaction Type | Reagents/Conditions | Products | Applications |
| Diazotization-Coupling | NaNO2/Acid, followed by a coupling partner (e.g., phenol) | Azo dyes | Dyes, indicators. |
| Metal Complexation | Metal salts | Metal complexes | Catalysis, materials science. evitachem.comresearchgate.net |
Coordination Chemistry of 2,6 Pyridinediamine, 4 Phenyl As a Ligand
Ligand Design Principles Incorporating the 2,6-Pyridinediamine, 4-phenyl- Motif
The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions, thereby influencing the properties of the resulting metal complex. The 2,6-pyridinediamine, 4-phenyl- scaffold offers several advantageous features for ligand design. The two amino groups and the pyridine (B92270) nitrogen atom provide multiple coordination sites, allowing for the formation of stable chelate rings with metal ions. vulcanchem.com
The principles of ligand design often involve modifying a basic molecular framework to fine-tune the electronic and steric properties of the ligand. In the context of the 2,6-pyridinediamine, 4-phenyl- motif, these modifications can include:
Substitution on the Amino Groups: The hydrogen atoms of the amino groups can be replaced with other organic groups. This can alter the steric bulk around the coordination sites, influencing the geometry of the resulting metal complex. It can also modify the electron-donating ability of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond.
Substitution on the Phenyl Ring: Functional groups can be introduced onto the 4-phenyl substituent. These groups can influence the electronic properties of the entire ligand through inductive and resonance effects. For example, electron-withdrawing groups can decrease the electron density on the pyridine nitrogen, while electron-donating groups can increase it. These changes can impact the ligand's binding affinity for different metal ions and the photophysical properties of the resulting complexes.
Incorporation into Larger Systems: The 2,6-pyridinediamine, 4-phenyl- unit can be incorporated as a building block into larger, more complex ligand architectures. This approach is used to create polydentate ligands that can form intricate coordination polymers or supramolecular assemblies.
A key consideration in ligand design is the concept of preorganization, where the ligand's conformation in its free state is already suited for metal ion binding. The relatively rigid structure of the pyridine and phenyl rings in 2,6-pyridinediamine, 4-phenyl- contributes to a degree of preorganization, which can be favorable for complex formation.
Formation of Metal Complexes with 2,6-Pyridinediamine, 4-phenyl- Derivatives
The nitrogen atoms of the pyridine ring and the two amino groups in 2,6-pyridinediamine, 4-phenyl- derivatives are the primary sites for coordination with metal ions. evitachem.com The formation of metal complexes typically occurs through the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex (the ratio of metal ions to ligands) and its geometry are influenced by several factors, including the nature of the metal ion, the specific derivative of the 2,6-pyridinediamine, 4-phenyl- ligand used, the reaction conditions, and the presence of counter-ions. researchgate.net
Transition Metal Coordination Complexes
Derivatives of 2,6-pyridinediamine have been shown to form a variety of coordination complexes with transition metals such as nickel(II), copper(I), and silver(I). jscimedcentral.com For instance, Schiff base ligands derived from 2,6-diaminopyridine (B39239) have been used to synthesize complexes with cobalt, nickel, copper, and cadmium. researchgate.net The coordination of the pyridine nitrogen and the imine nitrogens of the Schiff base to the metal center is a common feature in these complexes. researchgate.net
The geometry of these transition metal complexes can vary significantly. For example, Ni(II) complexes can adopt octahedral, square planar, tetrahedral, or trigonal bipyramidal structures. jscimedcentral.com Copper(I) complexes with pyridine-based ligands often exhibit a tetrahedral geometry. jscimedcentral.com The specific geometry is a result of the interplay between the electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the coordination number.
| Metal Ion | Typical Coordination Geometry | Ligand Type | Reference |
| Ni(II) | Octahedral, Square Planar, Tetrahedral | Pyridine-based | jscimedcentral.com |
| Cu(I) | Tetrahedral | Pyridine-based | jscimedcentral.com |
| Ag(I) | Linear, Tetrahedral, Square Planar | Pyridine-based | jscimedcentral.com |
| Co(II) | Square Pyramidal | Schiff base of 2,6-diaminopyridine | researchgate.net |
| Cd(II) | Not specified | Schiff base of 2,6-diaminopyridine | researchgate.net |
Lanthanide Coordination Polymers
Lanthanide ions are known for their unique luminescent properties, which can be enhanced upon coordination with organic ligands. d-nb.info Ligands incorporating pyridine and its derivatives are often employed to sensitize lanthanide luminescence. While specific examples focusing solely on 2,6-pyridinediamine, 4-phenyl- are not prevalent in the provided search results, the general principles can be inferred from related systems. For instance, lanthanide coordination polymers have been synthesized using ligands that are structurally analogous, such as those derived from 4'-phenyl-2,2':6',2''-terpyridine. d-nb.info
The formation of lanthanide coordination polymers often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net The structure of these polymers can range from one-dimensional chains to two- or three-dimensional networks. researchgate.net The coordination environment around the lanthanide ion is typically of a high and variable coordination number, which is a characteristic feature of these elements. mdpi.com The nature of the ligand, including its flexibility and the number and arrangement of its donor atoms, plays a crucial role in determining the final structure of the coordination polymer. researchgate.net For example, the use of a semirigid bidentate ligand has been shown to result in different structural types, from 2D honeycomb networks to 1D zigzag chains, highlighting the influence of the lanthanide contraction on the self-assembly process. researchgate.net
Influence of 4-Phenyl Substitution on Coordination Geometry and Electronic States
The presence of a phenyl group at the 4-position of the 2,6-pyridinediamine core has a significant impact on both the coordination geometry and the electronic states of the resulting metal complexes.
Steric Influence on Coordination Geometry:
Electronic Influence on Coordination and Photophysical Properties:
The phenyl group is conjugated with the pyridine ring, creating an extended π-system. This has several electronic consequences:
Modulation of Ligand Field Strength: The electronic nature of the phenyl group (and any substituents on it) can alter the electron density at the nitrogen donor atoms of the pyridine and amino groups. This, in turn, influences the ligand field strength, which is a measure of the interaction between the ligand and the metal d-orbitals. Changes in ligand field strength can affect the electronic energy levels of the metal ion and, consequently, the color and magnetic properties of the complex.
Influence on Redox Properties: The extended π-system can facilitate electron transfer processes. The redox potentials of the metal complex can be tuned by modifying the electronic properties of the 4-phenyl group.
Impact on Photoluminescence: In luminescent complexes, the 4-phenyl group can play a crucial role in the photophysical properties. It can act as a "chromophore," absorbing light energy and transferring it to the metal center (in the case of lanthanide complexes) or participating in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.netrsc.org The energy and intensity of the emission can be sensitive to the nature of the phenyl substituent. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can shift the emission wavelength.
Structure-Property Relationships in 2,6-Pyridinediamine, 4-phenyl- Metal Complexes
The study of structure-property relationships aims to understand how the arrangement of atoms in a molecule (its structure) determines its physical and chemical properties. In the context of metal complexes of 2,6-pyridinediamine, 4-phenyl-, this involves correlating the coordination geometry, the nature of the metal and ligand, and the intermolecular interactions with the observed properties such as luminescence, magnetism, and catalytic activity.
A key aspect of this is the modulation of metal-to-metal distances in multinuclear complexes, which can be controlled through ligand design. nih.gov While not directly about 2,6-pyridinediamine, 4-phenyl-, the principles are transferable. The distance between metal centers in a coordination polymer or a multinuclear complex can significantly influence its magnetic and electronic properties.
The table below summarizes some of the key structure-property relationships that are relevant to metal complexes of ligands containing the 2,6-pyridinediamine, 4-phenyl- motif.
| Structural Feature | Property Influenced | Description of Relationship | Potential Application |
| Coordination Geometry | Magnetic Properties, Color | The arrangement of ligands around the metal ion determines the splitting of the d-orbitals, which in turn affects the magnetic moment and the electronic transitions responsible for the color of the complex. | Magnetic materials, Pigments |
| Nature of Metal Ion | Luminescence, Catalytic Activity | The choice of metal ion is critical. Lanthanides are used for their sharp emission lines, while transition metals can exhibit diverse catalytic activities. | Luminescent sensors, Catalysts |
| Substituents on Phenyl Ring | Redox Potential, Emission Wavelength | Electron-donating or -withdrawing groups on the phenyl ring can tune the energy levels of the frontier molecular orbitals, thereby altering the redox potentials and shifting the emission to different colors. | Redox-active materials, Tunable light-emitting devices |
| Intermolecular Interactions (e.g., π-π stacking) | Crystal Packing, Solid-State Luminescence | Non-covalent interactions between ligands of adjacent complex molecules can dictate the crystal structure and can lead to unique solid-state photophysical phenomena like exciplex emission. | Crystal engineering, Solid-state lighting |
Supramolecular Architectures and Self Assembly Involving 2,6 Pyridinediamine, 4 Phenyl Derivatives
Design of Metallo-Supramolecular Grids and Polymeric Architectures
Derivatives of 2,6-pyridinediamine, 4-phenyl-, particularly their terpyridine analogues, are instrumental in the design of metallo-supramolecular grids and polymeric architectures. These structures are formed through the self-assembly of organic ligands and metal ions, creating highly ordered and functional materials. rsc.orgresearchgate.net
The fundamental principle behind the formation of these architectures lies in the coordination of metal ions with the nitrogen atoms of the pyridine (B92270) rings. Ligands based on 4-phenyl-2,6-pyridinediamine can be designed to have specific geometries—linear, angular, or star-shaped—which, in turn, dictate the final structure of the supramolecular assembly. researchgate.net For instance, bis-tridentate ligands can spontaneously form [2x2] grid-like metal complexes upon interaction with transition metal ions like Fe(II) or Zn(II). rsc.orgresearchgate.net This self-assembly process is a hallmark of supramolecular chemistry, where complex structures are formed from simpler components without the need for covalent bond formation. mdpi.com
The synthesis of these ligands can sometimes be complex, but recent advancements have introduced more straightforward routes, such as using CuAAC click chemistry to prepare bis-tridentate pyrimidine (B1678525) ligands. rsc.org Furthermore, the attachment of polymeric chains, like poly(ethylene glycol) (PEG) or poly(2-ethyl-2-oxazoline) (PEtOx), to these ligands allows for the creation of star-shaped supramolecular polymers. rsc.orgresearchgate.net The chemical nature of the polymer has been found to significantly influence the formation of the desired grid structure. rsc.org
The resulting metallo-supramolecular architectures often exhibit unique properties, such as in metallopolymers where the reversible nature of metal-ligand bonds can be exploited. nih.gov The study of these systems provides valuable insights into the relationship between molecular design and the resulting macroscopic properties of the materials.
Role of Hydrogen Bonding and π-π Stacking Interactions in Self-Assembly Processes
Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that play a crucial role in directing the self-assembly of 2,6-pyridinediamine, 4-phenyl- derivatives into well-defined supramolecular structures. nih.govhelsinki.firsc.org These weak interactions, when acting in concert, can lead to the formation of highly ordered and stable architectures. researchgate.netscience.gov
Hydrogen bonds, formed between proton donors (like the amine groups in 2,6-pyridinediamine) and proton acceptors (like the nitrogen atom in the pyridine ring), provide directionality to the self-assembly process. helsinki.firesearchgate.net In the solid state, these interactions can lead to the formation of one-dimensional ladders or more complex three-dimensional networks. nih.gov The presence of multiple hydrogen bonding sites on the 2,6-pyridinediamine, 4-phenyl- scaffold allows for the creation of intricate and robust hydrogen-bonded assemblies. nih.gov
π-π stacking interactions occur between the aromatic rings of the molecules. In the case of 4-phenyl-2,6-pyridinediamine derivatives, the phenyl and pyridine rings provide ample opportunity for such interactions. nih.gov These stacking interactions contribute significantly to the stability of the resulting supramolecular structures. The combination of hydrogen bonding and π-π stacking can lead to the formation of layered structures, where molecules are held together within a layer by hydrogen bonds and the layers are stacked on top of each other through π-π interactions. researchgate.net
The interplay between these two types of interactions is critical. For instance, the formation of hydrogen bonds can influence the electronic properties of the aromatic rings, which in turn can enhance the strength of the π-π stacking interactions. helsinki.fi This cooperativity between different non-covalent forces is a key principle in supramolecular chemistry, enabling the construction of complex and functional systems from simple molecular components. rsc.org
Development of Metallo-Supramolecular Polymers and Hydrogels Featuring 4-Phenyl-2,6-terpyridine Analogues
Analogues of 4-phenyl-2,6-pyridinediamine, specifically 4-phenyl-2,2′:6′,2″-terpyridine, have been pivotal in the development of advanced functional materials such as metallo-supramolecular polymers and hydrogels. mdpi.comnih.govresearchgate.net These materials leverage the reversible nature of metal-ligand coordination bonds to achieve unique properties like self-healing and stimuli-responsiveness. mdpi.comnih.govresearchgate.net
Metallo-supramolecular polymers are created by incorporating metal-containing monomers with pendent 4-phenyl-2,2′:6′,2″-terpyridine ligands into polymer chains. mdpi.comnih.govresearchgate.net A common method involves the free radical copolymerization of these metal-containing monomers with vinyl monomers like acrylic acid and acrylamide. mdpi.comnih.govresearchgate.net The resulting polymers possess a network of non-covalent interactions, including coordination bonds, hydrogen bonding, and π-π stacking, which are crucial for their functional properties. mdpi.comnih.govresearchgate.net The introduction of metal ions such as Fe(III) or Co(II) can act as crosslinking points, leading to the formation of robust polymer networks. nih.govmdpi.com
Furthermore, hydrogels can be formed by coordinating copolymers containing 2,2′:6′,2″-terpyridine moieties with various transition metal ions like Ni(II), Zn(II), Cd(II), Fe(II), and Cu(II). mdpi.com The addition of these metal ions to an aqueous solution of the copolymer triggers the formation of a hydrogel due to the crosslinking effect of the metal-ligand coordination. mdpi.com The mechanical strength and morphology of these hydrogels can be tuned by adjusting the ratio of copolymer to metal ions. mdpi.com
Table 1: Examples of Metallo-Supramolecular Systems with 4-Phenyl-2,6-terpyridine Analogues
| System | Monomers/Components | Metal Ion | Key Properties |
| Self-healing Metallocopolymers | Metal-containing monomers with pendent 4-phenyl-2,2′:6′,2″-terpyridine, acrylic acid, acrylamide | Fe(III) | Self-healing, reversible crosslinking |
| Metallo-supramolecular Hydrogels | Poly(acrylic acid-co-4-(2,2′:6′,2″-terpyridin-4′-yl)styrene) | Ni(II), Zn(II), Cd(II), Fe(II), Cu(II) | Gel formation upon metal ion addition, tunable mechanical strength |
| Self-healing Metallosupramolecular Copolymers | Cobalt acrylate, 4′-phenyl-2,2′:6′,2″-terpyridine, acrylamide, acrylic acid | Co(II) | Self-healing, adjustable mechanical properties |
Applications of Supramolecular Assemblies in Advanced Functional Materials
Supramolecular assemblies derived from 2,6-pyridinediamine, 4-phenyl- and its analogues have shown great promise in a variety of applications, leading to the development of advanced functional materials. nih.govrsc.orgresearchgate.net The ability to control the self-assembly process allows for the creation of materials with tailored properties for specific functions. nso-journal.org
One significant area of application is in the development of "smart" materials that can respond to external stimuli. nih.gov For example, metallo-supramolecular polymers can exhibit shape-memory properties. reading.ac.uk The reversible nature of the metal-ligand bonds allows the material to be deformed and then return to its original shape upon the application of a stimulus like heat or light. reading.ac.uk
These supramolecular systems are also being explored for their potential in biomedical applications. nih.gov For instance, self-healing hydrogels, as discussed previously, have potential uses in tissue engineering and drug delivery. mdpi.comnih.govresearchgate.net The biocompatibility of the components is a crucial factor in these applications. The use of nano-structured assemblies can enhance the permeability and retention effect for targeted drug delivery in tumors. nih.gov
Furthermore, the unique electronic and photochemical properties of these assemblies make them suitable for applications in electronics and photonics. reading.ac.uk The ordered arrangement of molecules in supramolecular structures can facilitate efficient energy or electron transfer, which is desirable for applications in sensors, organic light-emitting diodes (OLEDs), and energy harvesting devices. reading.ac.uknih.gov The introduction of phenyl groups can improve light absorption and create beneficial electronic junctions, enhancing photocatalytic activity. nso-journal.org
The versatility of supramolecular chemistry, combined with the unique properties of 2,6-pyridinediamine, 4-phenyl- derivatives, continues to drive the innovation of new functional materials with a wide range of potential applications. rsc.org
Polymer Chemistry: 2,6 Pyridinediamine, 4 Phenyl As a Monomer for Advanced Polymers
Synthesis of Polyimides Utilizing Pyridine-Containing Diamine Monomers
The synthesis of polyimides from pyridine-containing diamine monomers, including derivatives of 2,6-pyridinediamine, 4-phenyl-, is most commonly achieved through a conventional two-step polycondensation method. researchgate.netsid.irresearchgate.net This process offers a versatile route to high-molecular-weight polymers and allows for the formation of high-quality films and materials. nih.gov
The first step involves the ring-opening polyaddition of a diamine monomer with an aromatic tetracarboxylic dianhydride. sid.ir This reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures. researchgate.netvt.edu The nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the dianhydride leads to the formation of a soluble poly(amic acid) (PAA) precursor. vt.educore.ac.uk The purity of the monomers and solvents is critical at this stage to achieve a high molecular weight. sid.ir
The second step is the conversion of the poly(amic acid) into the final polyimide through a process called imidization, which involves cyclodehydration. core.ac.uk This can be accomplished through two primary methods:
Thermal Imidization: The PAA solution is cast onto a substrate to form a film, which is then subjected to a staged heating process, often reaching temperatures of 300-350°C. core.ac.ukresearchgate.netscientific.net This method drives the cyclization by removing water.
Chemical Imidization: The PAA is treated with a dehydrating agent, typically a mixture of acetic anhydride (B1165640) and a tertiary amine catalyst like pyridine (B92270) or triethylamine, at lower temperatures. sid.irvt.edu The resulting polyimide often precipitates from the solution. vt.edu
A key example is the synthesis of a series of novel polyimides from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP). This diamine is reacted with various commercially available aromatic dianhydrides via the two-step method to produce polyimides with high inherent viscosities, indicating the formation of high-molecular-weight polymers. researchgate.net Similarly, the related diamine 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine has been successfully polymerized with different dianhydrides to create tough, flexible, and transparent polyimide films. researchgate.net
Structure-Property Optimization of 4-Phenyl-2,6-pyridinediamine-Derived Polymers
The properties of polymers derived from 4-phenyl-2,6-pyridinediamine can be systematically optimized by modifying the chemical structure of either the diamine monomer or the dianhydride comonomer. sid.irncl.res.in The inherent rigidity of the pyridine and phenyl groups provides a foundation for high thermal stability, while the ability to introduce flexible linkages or bulky side groups allows for enhanced solubility and processability. researchgate.nettandfonline.com
Solubility: A major challenge with aromatic polyimides is their poor solubility, which limits their processing. mdpi.com The introduction of pyridine units into the polymer backbone is an effective strategy to improve solubility. sid.ir The nitrogen atom in the pyridine ring creates polarized bonds, which can lead to stronger dipole-dipole interactions with polar solvents. mdpi.comresearchgate.net Furthermore, incorporating bulky pendant groups, such as the phenyl group in the 4-position of the pyridine ring, disrupts chain packing and increases free volume, thereby enhancing solubility in common organic solvents like NMP, DMAc, and even tetrahydrofuran (B95107) (THF). researchgate.nettandfonline.com Polyimides derived from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine, for example, exhibit good solubility in several organic solvents. researchgate.net
Thermal Properties: The thermal stability of these polymers is a key performance metric. It is typically evaluated by measuring the glass transition temperature (Tg) and the decomposition temperature (Td). The rigid aromatic and heterocyclic structure of 4-phenyl-2,6-pyridinediamine-based polyimides results in high Tg values, generally ranging from 250°C to over 330°C. researchgate.netresearchgate.net The specific Tg is influenced by the rigidity of the dianhydride used; more rigid dianhydrides lead to higher Tg values. mdpi.com The 10% weight loss temperatures (T10) for these polymers are consistently high, often exceeding 500°C, which demonstrates their excellent thermal stability. sid.irresearchgate.netnih.gov
Mechanical and Dielectric Properties: Polymers derived from 4-phenyl-2,6-pyridinediamine can be cast into strong and flexible films. researchgate.net These films exhibit impressive mechanical properties, with high tensile strengths and moduli. The specific values depend on the dianhydride component. For instance, polyimides synthesized from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP) and various dianhydrides show tensile strengths between 89.2 and 112.1 MPa and elongations at break from 9.5% to 15.4%. researchgate.net These polyimides also possess low dielectric constants, a desirable property for applications in microelectronics. researchgate.net The dielectric constants for the PAPP-derived polyimides were found to be in the range of 2.53 to 3.11. researchgate.net
The following table summarizes the properties of a series of polyimides (PIs) synthesized from the diamine 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP) and different aromatic dianhydrides.
| Dianhydride Used | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | Dielectric Constant (1 MHz) |
|---|---|---|---|---|
| PMDA | 112.1 | 9.5 | 338 | 3.11 |
| BPDA | 105.4 | 11.2 | 302 | 2.95 |
| BTDA | 98.5 | 12.6 | 286 | 3.01 |
| ODPA | 94.7 | 13.5 | 275 | 2.88 |
| 6FDA | 89.2 | 15.4 | 268 | 2.53 |
Data sourced from Liu et al., 2007. researchgate.net
Elucidation of Novel Polymer Architectures from 2,6-Pyridinediamine, 4-phenyl- Precursors
Beyond linear aromatic polyimides, the 2,6-pyridinediamine, 4-phenyl- structural motif serves as a versatile platform for creating more complex and functional polymer architectures. Researchers are exploring its use in materials such as copolymers, polymer networks, and metallosupramolecular assemblies.
One area of investigation involves the creation of semi-interpenetrating polymeric networks (semi-IPNs). A pyridine-containing diamine has been utilized to form a linear polyimide that is then interpenetrated with a thermosetting bismaleimide (B1667444) network. researchgate.net This approach combines the desirable properties of both the thermoplastic polyimide and the thermoset resin.
More advanced architectures include self-healing polymers. The 4-phenyl-2,2′:6′,2″-terpyridine ligand, a close structural relative of 4-phenyl-2,6-pyridinediamine, has been used as a key component in creating metallosupramolecular polymers and hydrogels. mdpi.commdpi.com In these systems, the terpyridine unit acts as a ligand that can coordinate with metal ions (e.g., Fe³⁺, Co²⁺). mdpi.commdpi.com This coordination is reversible, allowing the material to break and reform, which imparts self-healing properties. By copolymerizing a vinyl-functionalized 4-phenyl-terpyridine-metal complex with monomers like acrylic acid and acrylamide, researchers have developed hydrogels and films with excellent mechanical strength and self-healing capabilities. mdpi.commdpi.com The incorporation of the metal complex directly into the polymer chain resulted in a copolymer with a tensile strength of 122 MPa and a modulus of elasticity of 4.3 GPa. mdpi.com These findings suggest that 2,6-pyridinediamine, 4-phenyl- precursors could be functionalized to participate in similar dynamic chemistries, leading to novel polymer architectures with advanced functions.
Polymerization Mechanisms and Reaction Kinetics in the Formation of Pyridine-Based Polymers
Understanding the polymerization mechanisms and kinetics is crucial for controlling the molecular weight, structure, and properties of the final polyimide. The most common route, the two-step synthesis, involves two distinct reaction stages with different kinetics. vt.eduscispace.com
Step 1: Poly(amic acid) Formation: The formation of the poly(amic acid) is a nucleophilic acyl substitution reaction. vt.edu The reaction proceeds via the nucleophilic attack of the diamine's amino group on the carbonyl carbon of the dianhydride's anhydride ring. vt.educore.ac.uk This initial acylation is a reversible and typically fast reaction. vt.eduscispace.com The equilibrium of this reaction is influenced by several factors, including the reactivity of the monomers and the nature of the solvent. scispace.com
Monomer Reactivity: The rate of reaction depends on the nucleophilicity of the diamine and the electrophilicity of the dianhydride. vt.edu More basic diamines and more electrophilic dianhydrides react faster.
Solvent Effects: The reaction is usually performed in highly basic aprotic solvents like NMP or DMAc, which help to stabilize the poly(amic acid) intermediate and drive the reaction forward. vt.eduscispace.com
Thermal Imidization: When heated, the amic acid groups cyclize. The kinetics of this solid-state or melt reaction are complex and depend on temperature, heating rate, and film thickness.
Chemical Imidization: In the presence of a dehydrating agent like acetic anhydride and a catalyst like pyridine, the mechanism involves the formation of a mixed anhydride intermediate, which is more susceptible to nucleophilic attack by the amide nitrogen, facilitating ring closure at lower temperatures. vt.edu
Theoretical and Computational Investigations of 2,6 Pyridinediamine, 4 Phenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic structure and predicting the reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.
For 2,6-Pyridinediamine, 4-phenyl-, the analysis would begin with geometry optimization to find the most stable three-dimensional structure. From this optimized structure, key electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. nih.gov
Global reactivity descriptors can be derived from these orbital energies to quantify reactivity. niscpr.res.in These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative basis for predicting how the molecule will behave in chemical reactions. nih.gov For instance, studies on substituted diphenylpyridine derivatives have shown how amino and nitro groups drastically alter these electronic parameters, influencing the molecule's potential for optoelectronic applications. niscpr.res.in
Furthermore, the distribution of electrostatic potential (ESP) can be mapped onto the molecule's surface to identify electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis would also be used to study charge distribution and intramolecular charge transfer interactions, revealing the nature of bonding and delocalization of electrons within the pyridine (B92270) and phenyl rings. nih.gov
Table 1: Illustrative Electronic Properties Calculated via DFT for a Heterocyclic Compound Note: This data is representative of typical DFT outputs for analogous molecules and not specific to 2,6-Pyridinediamine, 4-phenyl-.
| Parameter | Symbol | Typical Calculated Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Indicates chemical reactivity and stability. nih.gov |
| Electronegativity | χ | 3.2 to 4.2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness | η | 1.7 to 2.2 | Measures resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice). nih.gov
MD simulations are also invaluable for understanding how molecules of 2,6-Pyridinediamine, 4-phenyl- would interact with each other and with solvent molecules. By simulating a system containing many molecules, one can observe the formation of hydrogen bonds involving the amino groups and the pyridine nitrogen, as well as π-π stacking between aromatic rings. nih.gov Analysis of these intermolecular forces is crucial for predicting crystal packing, solubility, and other macroscopic properties. researchgate.net In studies of related pyridine-dicarboxamides, intermolecular hydrogen bonding and π-stacking were found to be the principal interactions governing the crystal lattice structure. nih.gov
Density Functional Theory (DFT) Studies on Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are highly effective at predicting various spectroscopic parameters, which can be used to validate and interpret experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.com By comparing the calculated shifts with experimental spectra, researchers can confirm the molecular structure and assign specific peaks to individual atoms. Computational pipelines have been developed that streamline this process, from conformation generation to the final chemical shift calculation. nih.gov
IR Spectroscopy: DFT can be used to calculate the harmonic vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to the peaks in an experimental IR spectrum. This allows for a detailed assignment of vibrational modes, such as the N-H stretches of the amino groups and the C=C/C=N ring vibrations of the pyridine core. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com This analysis reveals the nature of the electronic transitions, typically π→π* transitions in aromatic systems, and helps explain the molecule's color and photophysical properties. niscpr.res.in
Table 2: Representative Spectroscopic Data Obtainable from DFT/TD-DFT Note: This table illustrates the type of data generated, not actual values for 2,6-Pyridinediamine, 4-phenyl-.
| Spectroscopy | Parameter | Typical Calculated Result | Information Gained |
| ¹H NMR | Chemical Shift (δ) | 6.0-8.5 ppm (aromatic H), 4.0-5.5 ppm (amine H) | Assignment of protons in different chemical environments. |
| ¹³C NMR | Chemical Shift (δ) | 100-160 ppm (aromatic C) | Assignment of carbon skeleton. |
| IR | Vibrational Frequency (cm⁻¹) | 3300-3500 (N-H stretch), 1500-1600 (C=C/C=N stretch) | Identification of functional groups and bond types. |
| UV-Vis | Absorption Maximum (λmax) | 250-350 nm (π→π* transition) | Information on electronic structure and conjugation. |
Computational Analysis of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For 2,6-Pyridinediamine, 4-phenyl-, theoretical studies could be used to explore its synthesis pathways or its reactivity with other chemical species.
By mapping the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is vital for understanding reaction rates and predicting whether a proposed reaction is feasible under certain conditions. For example, DFT calculations could be used to model the mechanism of electrophilic aromatic substitution on either the pyridine or phenyl ring, determining which positions are most reactive and what the energy profile of the reaction looks like.
These energetic calculations can also be used to evaluate the relative stability of different isomers or tautomers. For heterocyclic amines like 2,6-Pyridinediamine, 4-phenyl-, there is a possibility of tautomerism involving the amino groups and the pyridine ring. Quantum chemical calculations can determine the relative energies of these different forms to predict which tautomer is most stable and therefore most abundant. chemrxiv.org
Prediction of Material Properties from First Principles
First-principles calculations, which are based on quantum mechanics without reliance on experimental data, can be used to predict the properties of materials derived from 2,6-Pyridinediamine, 4-phenyl-. These predictions are especially valuable in the field of materials science for designing new materials with specific electronic, optical, or mechanical properties. mdpi.com
For instance, by calculating the electronic band structure of a crystalline form of 2,6-Pyridinediamine, 4-phenyl-, researchers could predict whether the material would behave as a semiconductor, conductor, or insulator. mdpi.com The calculated band gap would be a key parameter for potential applications in electronic devices.
Furthermore, first-principles calculations can predict nonlinear optical (NLO) properties. Molecules with significant charge separation and electron delocalization, such as those with donor (amino) and acceptor (pyridine) groups, can exhibit large hyperpolarizability values (β). niscpr.res.in Calculating these properties would allow researchers to assess the potential of 2,6-Pyridinediamine, 4-phenyl- for use in NLO materials, which have applications in telecommunications and optical computing.
Advanced Spectroscopic Characterization Research on 2,6 Pyridinediamine, 4 Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidaion
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,6-Pyridinediamine, 4-phenyl-, and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For the parent compound, 4-phenyl-2,6-pyridinediamine, distinct signals are expected for the amino (-NH₂) protons, the pyridine (B92270) ring protons, and the phenyl ring protons. The amino protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent. The protons on the pyridine ring and the phenyl group will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons. For instance, in a related derivative, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring protons appear as a singlet at 7.87 ppm, while the phenyl group protons show complex multiplets between 7.24 and 8.20 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In 4-phenyl-2,6-pyridinediamine, separate signals are expected for the carbon atoms of the pyridine ring and the phenyl ring. The carbons bearing the amino groups (C2 and C6) would be significantly shifted upfield compared to the other pyridine carbons. In the related 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine and phenyl carbons resonate in the range of 113.1 to 160.2 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 4-Phenylpyridine (B135609) Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.87 (s, 2H) | 117.3 |
| Phenyl-H (ortho) | 8.20 (d, 4H) | 127.2 |
| Phenyl-H (meta) | 7.50-7.53 (m, 4H) | 129.1 |
| Phenyl-H (para) | 7.42-7.46 (m, 2H) | 128.8 |
| Substituted Phenyl-H | 7.00-7.33 (m, 4H) | 113.1, 114.3, 119.7, 130.2 |
| Pyridine-C (substituted) | - | 150.2, 157.5 |
| Phenyl-C (ipso) | - | 139.5, 140.6 |
| Methoxy-C | 3.89 (s, 3H) | 55.5 |
| Methoxy-Phenyl-C | - | 160.2 |
| Data derived from 4-(3-methoxyphenyl)-2,6-diphenylpyridine. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecular structure.
IR Spectroscopy: The IR spectrum of 2,6-Pyridinediamine, 4-phenyl- is characterized by absorption bands corresponding to specific molecular vibrations.
N-H Stretching: The two amino groups give rise to characteristic sharp peaks in the 3200-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are observed around 3000-3100 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic rings (both pyridine and phenyl) appear in the 1400-1650 cm⁻¹ region. The C=N stretching of the pyridine ring is typically found around 1600 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ groups is expected in the 1590-1650 cm⁻¹ range.
C-N Stretching: The C-N stretching vibrations are typically observed in the 1150-1350 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and skeletal modes of the aromatic rings. The ring breathing modes of the pyridine and phenyl rings are often strong in the Raman spectrum, appearing in the fingerprint region (below 1500 cm⁻¹). For example, in a related spiro-pyrrolo[1,2-c]thiazole derivative containing a phenyl group, C=C stretching vibrations were identified at 1609 cm⁻¹ in the Raman spectrum.
Table 2: Key IR and Raman Vibrational Modes for 2,6-Pyridinediamine, 4-phenyl- and Related Structures
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H Stretching | 3200-3500 | - |
| Aromatic C-H Stretching | 3000-3100 | 3000-3100 |
| C=C / C=N Stretching | 1400-1650 | 1400-1650 |
| N-H Bending | 1590-1650 | - |
| C-N Stretching | 1150-1350 | 1150-1350 |
| Ring Breathing/Deformation | < 1200 | < 1200 |
| Data compiled from general spectroscopic principles and studies on related compounds. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
For 2,6-Pyridinediamine, 4-phenyl-, the molecular ion peak (M⁺·) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for this molecule could include:
Loss of amino group fragments: Cleavage of NH₂ or related fragments.
Loss of HCN: A characteristic fragmentation for pyridine rings.
Cleavage of the phenyl group: Loss of a C₆H₅ radical.
Ring fragmentation: Complex rearrangements and cleavages of the pyridine ring structure.
Studies on related para-phenylenediamine quinones (PPD-quinones) have established characteristic fragmentation patterns, including specific neutral losses and diagnostic fragment ions that can be used to identify these structures in complex mixtures. For instance, the fragmentation of some PPD-quinones yields a characteristic product ion at m/z 170.0600, corresponding to a C₁₁H₈NO⁺ fragment. While the target compound is not a quinone, the analysis of its fragmentation would similarly rely on identifying stable ions and characteristic neutral losses to confirm the connectivity of the pyridine, diamine, and phenyl components.
Table 3: Expected Mass Spectrometry Data for 2,6-Pyridinediamine, 4-phenyl-
| Ion | Description | Expected m/z |
| [M]⁺· | Molecular Ion | 185.10 |
| [M-NH₂]⁺ | Loss of an amino radical | 169.08 |
| [M-HCN]⁺· | Loss of hydrogen cyanide from pyridine ring | 158.08 |
| [C₆H₅]⁺ | Phenyl cation | 77.04 |
| Expected m/z values are calculated based on the monoisotopic mass of the compound (C₁₁H₁₁N₃). |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.
For 2,6-Pyridinediamine, 4-phenyl-, a successful XRD analysis would require the growth of suitable single crystals. The resulting crystal structure would reveal:
Molecular Conformation: The dihedral angle between the pyridine and phenyl rings, which indicates the degree of twist between the two aromatic systems. In a similar structure, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the adjacent phenyl rings by angles of 17.26° and 24.50°.
Bond Parameters: Precise measurements of C-C, C-N, and C-H bond lengths and angles, confirming the hybridizations and electronic distribution within the molecule.
Intermolecular Interactions: The analysis would elucidate non-covalent interactions such as hydrogen bonding (N-H···N), π-π stacking between the aromatic rings, and C-H···π interactions, which govern the crystal packing.
This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 4: Representative Crystal Structure Data for a Related Phenylpyridine Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Dihedral Angle (Pyridine-Phenyl) | 17.26 (6)°, 24.50 (6)°, 56.16 (3)° |
| Key Intermolecular Interactions | C—H⋯π |
| Data for 4-(3-methoxyphenyl)-2,6-diphenylpyridine. |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states.
The UV-Vis spectrum of 2,6-Pyridinediamine, 4-phenyl- is expected to show characteristic absorption bands arising from π → π* transitions associated with its aromatic systems. The conjugation between the phenyl ring and the pyridinediamine core is expected to result in a bathochromic (red) shift of the absorption maxima compared to either 2,6-pyridinediamine or benzene alone.
A study on the parent 2,6-pyridinediamine showed absorption maxima that were sensitive to the solvent environment. The introduction of the 4-phenyl substituent extends the conjugated π-system, which would likely shift the primary absorption bands to longer wavelengths and increase their intensity. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are key parameters for characterizing the compound's optical properties and for quantitative analysis.
Table 5: Expected UV-Visible Absorption Characteristics
| Compound | Expected λ_max (nm) | Transition Type |
| 2,6-Pyridinediamine | ~250-300 | π → π |
| 2,6-Pyridinediamine, 4-phenyl- | >300 | π → π (extended conjugation) |
| Expected values are estimations based on spectroscopic principles and data for the parent compound. |
Catalytic Applications Research of 2,6 Pyridinediamine, 4 Phenyl Based Systems
Role of 2,6-Pyridinediamine, 4-phenyl- Derivatives as Ligands in Homogeneous Catalysis
Derivatives of 2,6-diaminopyridine (B39239) serve as effective ligands in homogeneous catalysis due to the presence of multiple nitrogen donor sites that can coordinate with transition metals. While the use of 2,6-diaminopyridines as ligands has been somewhat limited, they have shown promise in forming stable and catalytically active metal complexes. nih.gov The introduction of a 4-phenyl substituent can influence the electronic properties and steric environment of the resulting metal complex, thereby modulating its catalytic activity and selectivity.
A notable example involves a derivative, 4-phenyl-2,6-di(thiazol-2-yl)pyridine, which forms a copper(II) complex (Cu-DTPy). This complex has been successfully employed as a catalyst in the oxidation of p-aminophenol in an aqueous alkaline medium. researchgate.net The study highlighted the efficiency of the copper complex in catalyzing the oxidation reaction, demonstrating the potential of such substituted pyridine (B92270) ligands in developing effective oxidation catalysts. researchgate.net
Palladium(II) complexes featuring substituted pyridine ligands are widely recognized for their high efficiency as precatalysts in cross-coupling reactions. nih.govacs.org Research on various 4-substituted pyridine ligands has shown that both the electronic properties (basicity) and steric factors of the ligand play a crucial role in the catalytic efficiency of the palladium center. nih.govacs.org For instance, in the conversion of nitrobenzene to ethyl N-phenylcarbamate, an increase in reaction yield was observed when Pd(II) complexes with more basic ligands were used. acs.org This suggests that the amino groups on the 2,6-Pyridinediamine, 4-phenyl- scaffold could enhance the catalytic activity of coordinated metal centers in similar transformations.
The general utility of N-heterocycles as central scaffolds for pincer-type ligands in homogeneous catalysis is well-established. mdpi.com These rigid structures provide stability, which is highly desirable for catalytic applications. mdpi.com The 2,6-diamino substitution pattern offers a platform for creating tridentate ligands that can form highly stable and active complexes with a variety of transition metals for reactions like hydrogenation and dehydrogenation. mdpi.com
Table 1: Representative Homogeneous Catalytic Applications of Substituted Pyridine Ligands
| Ligand Structure | Metal Center | Catalytic Reaction | Key Finding |
|---|---|---|---|
| 4-phenyl-2,6-di(thiazol-2-yl)pyridine | Copper(II) | Oxidation of p-aminophenol | Efficient catalysis in aqueous alkaline medium. researchgate.net |
| Various 4-substituted pyridines | Palladium(II) | Suzuki-Miyaura & Heck cross-coupling | Catalytic efficiency is influenced by ligand basicity and steric effects. nih.govacs.org |
| Pyridine-centered pincer ligands | Ruthenium, Manganese, etc. | Hydrogenation, Dehydrogenation | Metal-ligand cooperation involving aromatization/dearomatization of the pyridine ring is key to activity. mdpi.com |
Exploration of Heterogeneous Catalysis Involving Supported 2,6-Pyridinediamine, 4-phenyl- Structures
Immobilizing homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Structures based on 2,6-Pyridinediamine, 4-phenyl- can be anchored to various support materials to create robust heterogeneous catalysts.
Research has demonstrated the fabrication of a diaminopyridine-palladium(II) monolayer supported on graphene oxide (GO). researchgate.net This heterogeneous catalyst proved to be highly effective for Suzuki coupling reactions. The immobilization of the diaminopyridine-Pd complex on the GO support not only facilitated catalyst recovery but also enhanced its stability and reusability over multiple reaction cycles with minimal palladium leaching. researchgate.net Such an approach could readily be extended to 2,6-Pyridinediamine, 4-phenyl-, where the phenyl group might offer additional interactions with the support material, further enhancing stability.
The choice of support material is crucial and can range from inorganic oxides and polymers to carbon-based materials like graphene. The method of immobilization, whether through covalent bonding, electrostatic interaction, or physical adsorption, will dictate the stability and performance of the final catalytic system. The development of such supported catalysts is a key area of interest for creating more sustainable and industrially viable chemical processes.
Investigation of Catalytic Mechanisms and Reaction Kinetics in 2,6-Pyridinediamine, 4-phenyl- Catalyzed Processes
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. For systems involving 2,6-Pyridinediamine, 4-phenyl- ligands, mechanistic studies focus on elucidating the role of the ligand in the catalytic cycle, the nature of the active species, and the kinetics of the reaction.
In the study of the Cu-DTPy catalyzed oxidation of p-aminophenol, a kinetic-spectrophotometric method was used to investigate the reaction. researchgate.net The results supported a plausible mechanism involving the formation of a complex between the catalyst and the reactants. The study also evaluated thermodynamic parameters such as activation energy and enthalpy by measuring the reaction rate at different temperatures, providing deeper insight into the reaction pathway. researchgate.net
For palladium-catalyzed cross-coupling reactions, the mechanism typically involves steps of oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the 2,6-Pyridinediamine, 4-phenyl- ligand directly influence the rates of these elementary steps. The amino groups can increase the electron density on the palladium center, which may facilitate the oxidative addition step. Conversely, the steric bulk of the entire ligand assembly can affect substrate approach and the stability of intermediates.
Recent mechanistic studies on other pyridine-based catalysts, such as pyridine(diimine) iron complexes for C-H borylation, have identified key steps like C-H activation and C-B bond formation, as well as catalyst deactivation pathways. nih.gov Similar investigative approaches, including stoichiometric reactivity studies and spectroscopic characterization of intermediates, would be invaluable in understanding the catalytic processes mediated by 2,6-Pyridinediamine, 4-phenyl- complexes.
Design of Chiral Catalysts from Modified 2,6-Pyridinediamine, 4-phenyl- Scaffolds
Asymmetric catalysis, which enables the synthesis of enantiomerically enriched compounds, is of paramount importance in the pharmaceutical and fine chemical industries. The design of chiral ligands is central to this field. The 2,6-Pyridinediamine, 4-phenyl- scaffold presents a versatile platform for the development of new chiral catalysts.
While specific examples of chiral catalysts derived directly from 2,6-Pyridinediamine, 4-phenyl- are not extensively reported in the literature, the general principles of chiral pyridine ligand design are well-established. nih.govnih.gov Chirality can be introduced by:
Modifying the Amino Groups: Attaching chiral auxiliaries to the exocyclic amino groups.
Introducing Chiral Substituents: Placing chiral groups at other positions on the pyridine ring or the 4-phenyl group.
Creating C2-Symmetry: Synthesizing C2-symmetric derivatives, which is a common and effective strategy in chiral ligand design. For example, novel C2-symmetric bipyridine-N,N'-dioxides have been developed as highly efficient catalysts for asymmetric Michael additions. researchgate.net
The innovation of "privileged" chiral ligands has been a driving force in asymmetric synthesis. nih.gov The development of new chiral pyridine units (CPUs) aims to solve the challenge of balancing high catalytic activity with excellent stereoselectivity. nih.gov By rationally modifying the 2,6-Pyridinediamine, 4-phenyl- structure, for instance by creating rigid, fused-ring frameworks incorporating the diamine functionality, it may be possible to develop novel, effective chiral catalysts for a range of asymmetric transformations.
Table 2: Common Strategies for Designing Chiral Pyridine-Based Catalysts
| Design Strategy | Description | Example Ligand Class |
|---|---|---|
| Attachment of Chiral Auxiliaries | Chiral groups are covalently bonded to the ligand scaffold, often at coordinating atoms. | Chiral Dialkylaminopyridines nih.gov |
| C2-Symmetric Design | The ligand possesses a C2 axis of rotation, which reduces the number of possible diastereomeric transition states. | Chiral Bipyridine-N,N'-dioxides researchgate.net |
| Rigid Fused-Ring Frameworks | Creates a well-defined three-dimensional chiral pocket around the metal center to control substrate approach. nih.gov | Spiro-fused Chiral Pyridine Units nih.gov |
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings on 2,6-Pyridinediamine, 4-phenyl-
Direct research and characterization of the specific compound 2,6-Pyridinediamine, 4-phenyl- are notably scarce in publicly accessible scientific literature. However, a synthesis of findings on structurally analogous compounds provides a strong inferential basis for its potential characteristics and applications. The core structure, a 2,6-diaminopyridine (B39239) moiety with a phenyl group at the C4 position, suggests its primary role as a specialized diamine monomer in polymer science.
Research on similar pyridine-containing diamines, such as 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP), demonstrates the utility of this class of compounds in creating high-performance polyimides. researchgate.netsci-hub.se The synthesis of these complex diamines has been successfully achieved through methods like the modified Chichibabin reaction, which involves the condensation of a substituted acetophenone (B1666503) with an aldehyde, followed by a reduction step. researchgate.net This suggests a plausible synthetic pathway for 2,6-Pyridinediamine, 4-phenyl-.
The incorporation of a 4-phenyl-pyridine unit into polymer backbones has been shown to impart desirable properties. Polymers derived from analogous diamines exhibit excellent thermal stability, good solubility in organic solvents, strong mechanical properties, and low dielectric constants. researchgate.netsci-hub.se The presence of the rigid, bulky phenyl group often enhances solubility and raises the glass transition temperature (Tg) of the resulting polymers. For instance, polyimides derived from PAPP are largely amorphous and soluble in polar aprotic solvents, forming strong, flexible films with high thermal stability and low dielectric constants. researchgate.netsci-hub.se These characteristics are highly sought after for applications in microelectronics and aerospace.
The table below summarizes the properties of polyimides synthesized from the closely related diamine monomer, PAPP, with various dianhydrides, which serves as a predictive model for polymers that could be derived from 2,6-Pyridinediamine, 4-phenyl-.
Table 1: Properties of Polyimides Derived from the Analogous Monomer PAPP
| Dianhydride Used | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
|---|---|---|---|---|---|
| PMDA | 338 | 548 | 112.1 | 9.5 | 3.11 |
| 6FDA | 285 | 536 | 95.3 | 15.4 | 2.53 |
| BPDA | 315 | 545 | 105.7 | 10.2 | 2.98 |
| BTDA | 296 | 521 | 89.2 | 12.1 | 2.87 |
| ODPA | 268 | 531 | 92.4 | 13.5 | 2.75 |
Data sourced from studies on polyimides derived from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP). researchgate.netsci-hub.se
Identification of Remaining Challenges and Open Questions
The primary and most significant challenge concerning 2,6-Pyridinediamine, 4-phenyl- is the fundamental lack of dedicated research. The compound is not well-characterized, and its properties have not been empirically determined. This gap in the literature gives rise to several critical open questions:
Optimized Synthesis: While synthesis can be inferred from related compounds, a direct, high-yield, and scalable synthetic route for 2,6-Pyridinediamine, 4-phenyl- has not been reported. Establishing an efficient synthesis is the first barrier to any further investigation.
Physicochemical Characterization: There is no available data on the fundamental properties of the compound, such as its melting point, solubility profile, spectroscopic data (NMR, IR, MS), and crystalline structure. This information is essential for its purification, identification, and use as a chemical precursor.
Reactivity and Functionalization: The electronic influence of the C4-phenyl group on the nucleophilicity of the two amino groups at the C2 and C6 positions is unknown. Understanding this is crucial for its application in polymerization and other chemical transformations. The inherent electronic properties of the pyridine (B92270) ring can make regioselective functionalization challenging. researchgate.netresearchgate.net
Polymerization Viability: Although its potential as a monomer is high, it is unclear how readily 2,6-Pyridinediamine, 4-phenyl- would undergo polycondensation reactions and what the molecular weight and processability of the resulting polymers would be.
Coordination Chemistry: The 2,6-diaminopyridine structure is a known tridentate ligand. However, the coordination behavior of this specific 4-phenyl substituted derivative with various metal ions has not been explored. Key questions remain about the stability, structure, and electronic properties of its potential metal complexes.
Delineation of Emerging Research Avenues and Potential Applications
The structural features of 2,6-Pyridinediamine, 4-phenyl- suggest several promising avenues for future research, primarily centered on materials science and polymer chemistry.
High-Performance Polymers: The most direct research path is the synthesis of this compound and its use as a novel diamine monomer. nih.gov Its incorporation into polyimides, polyamides, and other polycondensates could lead to a new class of materials. The rigid 4-phenyl substituent is expected to enhance thermal stability (high Tg) while potentially improving the solubility of the resulting polymers, bridging a common performance gap in engineering plastics. researchgate.netdigitellinc.com These materials could find applications as advanced dielectrics, gas separation membranes, and composites for the aerospace and electronics industries. nih.govmdpi.comrsc.org
Coordination Polymers and MOFs: A significant research avenue lies in exploring its use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The tridentate N,N,N-binding site is ideal for forming stable complexes with a variety of metal ions. The 4-phenyl group could act as a strut to control the porosity and dimensionality of the resulting framework, and its aromatic nature could be exploited to create materials with interesting photoluminescent or electronic properties. researchgate.netresearchgate.net
Modified Polymer Backbones for Fuel Cells: Research has been conducted on incorporating 4-phenyl-pyridine units into polymer backbones to create anion exchange membranes for alkaline fuel cells. rsc.org The pyridine unit offers sites for functionalization to introduce ionic groups. Investigating polymers derived from 2,6-Pyridinediamine, 4-phenyl- for similar applications could be a fruitful area of research, potentially leading to new, stable membrane materials.
Scaffold for Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug discovery. nih.govpharmablock.com While no biological activity is known for this compound, its diamine functionality allows for a wide range of chemical modifications. It could serve as a core structure for developing new libraries of compounds to be screened for various biological activities, including as antibacterial or anticancer agents. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
